molecular formula C17H17ClFNO2S B14115920 rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride

rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride

Cat. No.: B14115920
M. Wt: 353.8 g/mol
InChI Key: NXHBAZUZPVKCDC-SJORKVTESA-N
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Description

“rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride” is a synthetic organic compound that belongs to the class of sulfonyl fluorides These compounds are known for their reactivity and are often used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride” typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions could target the sulfonyl fluoride group, converting it to other functional groups.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or a catalyst precursor in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Sulfonyl fluorides are known to act as enzyme inhibitors, particularly serine proteases.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development:

Industry

    Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride” likely involves its reactivity with nucleophiles. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic sites in enzymes or other biomolecules, leading to inhibition or modification.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Chlorides: Similar in reactivity but with different functional groups.

    Benzyl Chlorides: Share the benzyl group but differ in other functional groups.

    Pyrrolidine Derivatives: Compounds with similar ring structures but different substituents.

Properties

Molecular Formula

C17H17ClFNO2S

Molecular Weight

353.8 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride

InChI

InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1

InChI Key

NXHBAZUZPVKCDC-SJORKVTESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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